molecular formula C18H28N2O3S2 B2693037 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2320465-58-3

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2693037
CAS RN: 2320465-58-3
M. Wt: 384.55
InChI Key: MJSJOJMWRBOKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H28N2O3S2 and its molecular weight is 384.55. The purity is usually 95%.
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Scientific Research Applications

Photoisomerization and Chemical Synthesis

  • The compound is involved in photoisomerization reactions, as seen in studies where similar sulfoxides undergo isomerization to oxathiepin-4-ones. This process can lead to the formation of various derivatives through ring contraction and elimination reactions, demonstrating its potential in synthetic organic chemistry (Kowalewski & Margaretha, 1993).

Development of Novel Benzothiazepines

  • The compound's structure has been utilized in the efficient synthesis of novel benzothiazepines. These benzothiazepines, featuring a sulfonyl group, demonstrate the compound's utility in creating structurally diverse molecules with potential biological activities (Chhakra et al., 2019).

Synthesis of Diazepane Rings

  • It plays a crucial role in the synthesis of diazepane systems. Using a two-step approach involving a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, 1-sulfonyl 1,4-diazepan-5-ones and benzo-fused derivatives have been synthesized. This showcases the compound's versatility in heterocyclic chemistry (Banfi et al., 2007).

Reactions with Sulfonyl Azides

  • The compound is involved in reactions with sulfonyl azides, influencing the reaction course and product distribution. This indicates its potential in the selective synthesis of various organic compounds (Benati et al., 1999).

Structural Analysis in Mass Spectrometry

  • In mass spectrometry, derivatives of this compound have been used for structural analysis. This application is crucial in analytical chemistry for identifying and differentiating compounds (Mccarley & Brodbelt, 1993).

Chymase Inhibitors

  • Derivatives of the compound have been identified as potent human chymase inhibitors, indicating its relevance in medicinal chemistry and drug development (Tanaka et al., 2007).

Phosphenium Cations Synthesis

  • It is used in synthesizing N-heterocyclic phosphenium cations, demonstrating its utility in the field of inorganic chemistry (Caputo et al., 2008).

properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c1-14-11-17(23-3)18(12-15(14)2)25(21,22)20-7-4-6-19(8-9-20)16-5-10-24-13-16/h11-12,16H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSJOJMWRBOKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)C3CCSC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

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